4-(2-Chloro-5-fluoro-phenoxy)butanenitrile
Overview
Description
4-(2-Chloro-5-fluoro-phenoxy)butanenitrile is an organic compound characterized by the presence of a nitrile group attached to a butane chain, which is further connected to a phenoxy group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile typically involves the reaction of 2-chloro-5-fluorophenol with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-fluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxybutanenitriles.
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
4-(2-Chloro-5-fluoro-phenoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group and halogen substituents can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-5-fluoro-phenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-(2-Chloro-5-fluoro-phenoxy)butanamide: Similar structure but with an amide group instead of a nitrile.
2-Chloro-5-fluorophenol: The phenol precursor used in the synthesis of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile.
Uniqueness
This compound is unique due to the combination of its nitrile group and halogenated phenoxy moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
4-(2-Chloro-5-fluoro-phenoxy)butanenitrile (CAS No. 1379351-38-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
This compound is synthesized through the nucleophilic substitution reaction of 2-chloro-5-fluorophenol with 4-chlorobutanenitrile in the presence of a base like potassium carbonate. The reaction typically occurs in a solvent such as dimethylformamide (DMF) under reflux conditions, followed by purification through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives of 2-chloro-5-fluorophenol have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have shown inhibition of cell proliferation in cancer cell lines, indicating a potential for further development as therapeutic agents against malignancies . The specific action mechanism may involve the modulation of key signaling pathways related to cell growth and apoptosis.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The presence of the nitrile group and halogen substituents can enhance binding affinity to enzymes or receptors, thereby influencing various biochemical pathways .
Research Findings and Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Antibacterial Studies :
- Anticancer Activity :
Data Table: Summary of Biological Activities
Activity | Compound Similarity | Target Organisms/Cells | IC50 Values | Mechanism |
---|---|---|---|---|
Antibacterial | 2-Chloro-5-fluorophenol | E. coli, S. aureus | Varies (mg/mL range) | Disruption of cell wall integrity |
Anticancer | Various phenolic derivatives | L1210 mouse leukemia cells | Nanomolar range | Induction of apoptosis |
Properties
IUPAC Name |
4-(2-chloro-5-fluorophenoxy)butanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-9-4-3-8(12)7-10(9)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCLCGJBWNYUHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCC#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256521 | |
Record name | Butanenitrile, 4-(2-chloro-5-fluorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379351-38-8 | |
Record name | Butanenitrile, 4-(2-chloro-5-fluorophenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379351-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanenitrile, 4-(2-chloro-5-fluorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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